![molecular formula C13H6Br4Cl2O2 B14644024 1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) CAS No. 52642-35-0](/img/structure/B14644024.png)
1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) is a synthetic organic compound characterized by its complex structure, which includes bromine, chlorine, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) typically involves the reaction of 3,4-dibromo-2-chlorophenol with formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methylene bridge between the phenolic groups. The reaction conditions, including temperature and reaction time, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce quinones and hydroquinones, respectively.
Scientific Research Applications
1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The methylene bridge provides structural rigidity, which can affect the compound’s overall conformation and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-fluorobenzene)
- 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-iodobenzene)
- 1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-methylbenzene)
Uniqueness
1,1’-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene) is unique due to the specific combination of bromine, chlorine, and oxygen atoms in its structure This combination imparts distinct chemical properties, such as reactivity and stability, which differentiate it from similar compounds
Properties
CAS No. |
52642-35-0 |
|---|---|
Molecular Formula |
C13H6Br4Cl2O2 |
Molecular Weight |
584.7 g/mol |
IUPAC Name |
1,2-dibromo-3-chloro-4-[(3,4-dibromo-2-chlorophenoxy)methoxy]benzene |
InChI |
InChI=1S/C13H6Br4Cl2O2/c14-6-1-3-8(12(18)10(6)16)20-5-21-9-4-2-7(15)11(17)13(9)19/h1-4H,5H2 |
InChI Key |
JNFFLDGCVIVTSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OCOC2=C(C(=C(C=C2)Br)Br)Cl)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14643961.png)

![N-[(Chloroimino)(4-methylphenyl)methyl]benzamide](/img/structure/B14643980.png)
![Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury](/img/structure/B14643993.png)
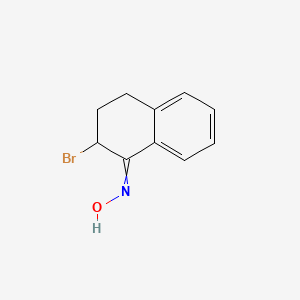
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
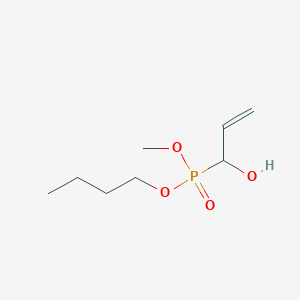
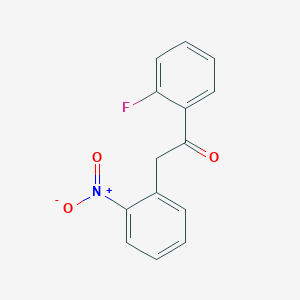
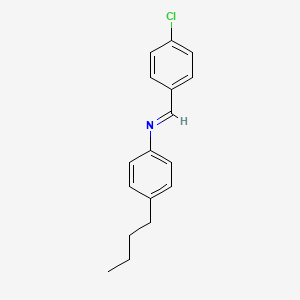
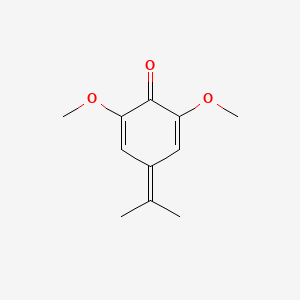
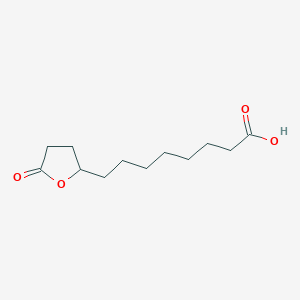
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)
